molecular formula C10H19PS3 B12519709 1,3,2-Dithiaphosphorinane, 2-(cyclohexylmethyl)-, 2-sulfide CAS No. 651727-29-6

1,3,2-Dithiaphosphorinane, 2-(cyclohexylmethyl)-, 2-sulfide

Cat. No.: B12519709
CAS No.: 651727-29-6
M. Wt: 266.4 g/mol
InChI Key: YBBWKNXCWCIJNP-UHFFFAOYSA-N
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Description

1,3,2-Dithiaphosphorinane, 2-(cyclohexylmethyl)-, 2-sulfide: is a chemical compound with the molecular formula C10H19PS3 It is a member of the dithiaphosphorinane family, which is characterized by the presence of sulfur and phosphorus atoms in a six-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,2-Dithiaphosphorinane, 2-(cyclohexylmethyl)-, 2-sulfide typically involves the reaction of a suitable phosphorus precursor with a sulfur source. One common method involves the reaction of cyclohexylmethyl chloride with a phosphorus-sulfur reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. The industrial process typically includes steps such as purification, crystallization, and drying to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

1,3,2-Dithiaphosphorinane, 2-(cyclohexylmethyl)-, 2-sulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or phosphine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur or phosphorus atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thiols, phosphines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,3,2-Dithiaphosphorinane, 2-(cyclohexylmethyl)-, 2-sulfide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an additive in lubricants and polymers.

Mechanism of Action

The mechanism of action of 1,3,2-Dithiaphosphorinane, 2-(cyclohexylmethyl)-, 2-sulfide involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which may influence its biological activity. The sulfur and phosphorus atoms in the compound can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

1,3,2-Dithiaphosphorinane, 2-(cyclohexylmethyl)-, 2-sulfide can be compared with other similar compounds, such as:

    2-Chloro-1,3,2-dithiaphosphorinane 2-sulfide: Similar structure but with a chlorine atom instead of a cyclohexylmethyl group.

    1,3,2-Dithiaphosphorinane, 2-(methyl)-, 2-sulfide: Similar structure but with a methyl group instead of a cyclohexylmethyl group.

Properties

CAS No.

651727-29-6

Molecular Formula

C10H19PS3

Molecular Weight

266.4 g/mol

IUPAC Name

2-(cyclohexylmethyl)-2-sulfanylidene-1,3,2λ5-dithiaphosphinane

InChI

InChI=1S/C10H19PS3/c12-11(13-7-4-8-14-11)9-10-5-2-1-3-6-10/h10H,1-9H2

InChI Key

YBBWKNXCWCIJNP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CP2(=S)SCCCS2

Origin of Product

United States

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